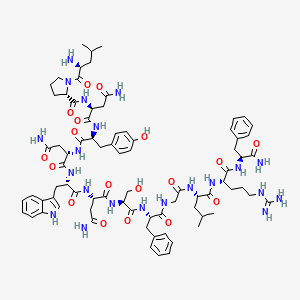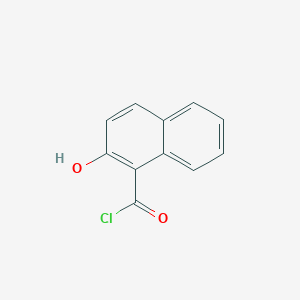
Oxytocin (free acid)
Descripción general
Descripción
Oxytocin (free acid) is a peptide hormone and neuropeptide that plays a crucial role in various physiological and behavioral processes. It is composed of nine amino acids and is produced in the hypothalamus, then released by the posterior pituitary gland. Oxytocin is well-known for its roles in social bonding, reproduction, childbirth, and the postpartum period .
Mecanismo De Acción
Target of Action
Oxytocin, a peptide hormone and neuropeptide, primarily targets the uterus and mammary glands . It interacts with the oxytocin receptor , a Gq coupled G-protein coupled receptor (GPCR) . This receptor is found in various tissues, including the myoepithelial cells that surround the alveolar channels in the mammary gland and the uterus .
Mode of Action
Upon binding to its receptor, oxytocin triggers a cascade that results in a significant influx of calcium ions into the cell . These calcium ions then act on targets, including myosin light-chain kinase, which facilitates smooth muscle contraction . Oxytocin also increases local prostaglandin production, further stimulating uterine contraction .
Biochemical Pathways
Oxytocin influences various biochemical pathways. It alters lipids, protein, and sugar metabolism through modulation of appetite and satiety, enzyme activity, cellular signals, secretion of metabolic hormones, and energy consumption . Oxytocin also dynamically moderates the autonomic nervous system .
Pharmacokinetics
Oxytocin is metabolized by the liver and other oxytocinases . It has a short elimination half-life of 1–6 minutes when administered intravenously . The protein binding of oxytocin is about 30% . It is excreted through biliary and kidney routes .
Result of Action
The primary result of oxytocin’s action is the stimulation of uterine contractions during labor and childbirth . It also stimulates contractions of breast tissue to aid in lactation after childbirth . In addition to these physiological effects, oxytocin plays a role in maternal bonding and milk production . It also influences anxiety, interpersonal bonding, and stress responses .
Action Environment
Análisis Bioquímico
Biochemical Properties
Oxytocin (free acid) is involved in several biochemical reactions, primarily through its interaction with the oxytocin receptor, a G protein-coupled receptor. This interaction triggers a cascade of intracellular events that lead to various physiological effects. The hormone interacts with enzymes such as oxytocinase, which degrades oxytocin, and proteins like neurophysin I, which is involved in its transport and storage. Additionally, oxytocin (free acid) influences the activity of myoepithelial cells in the mammary glands, promoting milk ejection during lactation .
Cellular Effects
Oxytocin (free acid) exerts significant effects on various cell types and cellular processes. In myometrial cells, it induces contractions during childbirth by increasing intracellular calcium levels. In the central nervous system, oxytocin (free acid) modulates social behaviors, stress responses, and emotional regulation by influencing cell signaling pathways and gene expression. It also affects cellular metabolism by modulating glucose uptake and lipid metabolism in adipocytes .
Molecular Mechanism
The molecular mechanism of oxytocin (free acid) involves its binding to the oxytocin receptor, which activates the phospholipase C pathway. This activation leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in the release of calcium from intracellular stores. The increased calcium levels trigger various downstream effects, including muscle contractions and neurotransmitter release. Additionally, oxytocin (free acid) can influence gene expression through epigenetic modifications, such as DNA methylation of the oxytocin receptor gene .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of oxytocin (free acid) can vary over time. The hormone is relatively stable under physiological conditions but can degrade over extended periods. Studies have shown that oxytocin (free acid) can have long-term effects on cellular function, including sustained changes in gene expression and cellular metabolism. These effects are observed in both in vitro and in vivo studies, highlighting the hormone’s potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of oxytocin (free acid) in animal models are dose-dependent. Low doses of oxytocin (free acid) can enhance social behaviors and reduce anxiety, while high doses may lead to adverse effects such as uterine hyperstimulation and fetal distress during childbirth. In neonatal animal models, oxytocin (free acid) administration has been shown to shape hippocampal circuitry and improve social behaviors, indicating its potential therapeutic value for neurodevelopmental disorders .
Metabolic Pathways
Oxytocin (free acid) is involved in several metabolic pathways, including those regulating mitochondrial function and energy homeostasis. It enhances mitochondrial biogenesis, improves glucose uptake, and optimizes energy utilization in key metabolic organs such as the heart, pancreas, and adipose tissue. These effects contribute to overall metabolic stability and highlight the hormone’s potential in managing metabolic disorders .
Transport and Distribution
Oxytocin (free acid) is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters such as CD38 and CD157, which regulate its concentration in the brain and blood. The receptor for advanced glycation end-products (RAGE) facilitates the uptake of oxytocin (free acid) from the peripheral circulation into the brain. These transport mechanisms ensure the hormone’s proper localization and function within the body .
Subcellular Localization
Oxytocin (free acid) is localized in specific subcellular compartments, including the endoplasmic reticulum and secretory vesicles. Its activity and function are influenced by post-translational modifications and targeting signals that direct it to these compartments. The hormone’s localization within these compartments is crucial for its proper secretion and physiological effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The most common method for synthesizing oxytocin is solid-phase peptide synthesis (SPPS). This method involves the sequential assembly of amino acids on a solid support. The process includes anchoring the first Fmoc-protected amino acid onto a linker-modified resin, followed by N-terminal peptide assembly through cycles of Fmoc-deprotection and coupling of Nα-Fmoc-protected and acid-activated amino acids . The final steps involve removing the side chain protecting groups and releasing the peptide from the resin .
Industrial Production Methods: Industrial production of oxytocin typically involves scaling up the SPPS method. This includes detailed procedures for equipment setup, reagent selection, peptide assembly, side chain deprotection, cleavage from the solid support, oxidative folding, purification, and analysis .
Análisis De Reacciones Químicas
Types of Reactions: Oxytocin undergoes various chemical reactions, including oxidation and reductionOxytocin also exists as a non-peptide of reduced dithiol straight-chain (non-cyclic) oxytocein .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of oxytocin include Fmoc-protected amino acids, acid-activated amino acids, and oxidative folding agents . The conditions typically involve controlled pH, temperature, and the use of specific solvents and catalysts.
Major Products: The major products formed from these reactions include oxytocin disulfide and its reduced form, oxytocein .
Aplicaciones Científicas De Investigación
Oxytocin has a wide range of scientific research applications across various fields:
Chemistry: Oxytocin is used as a model peptide for studying peptide synthesis and folding mechanisms.
Biology: It is studied for its role in social bonding, reproduction, and behavioral processes.
Medicine: Oxytocin is used clinically to induce labor, control postpartum bleeding, and enhance lactation.
Comparación Con Compuestos Similares
- Vasopressin
- Pro8-oxytocin
- Ala8-oxytocin
- Thr8-oxytocin
- Phe2-oxytocin
Oxytocin’s unique structure and functions make it a vital compound in both scientific research and clinical applications.
Propiedades
IUPAC Name |
2-[[(2S)-2-[[(2S)-1-[(4R,7S,10S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H65N11O13S2/c1-5-22(4)35-42(66)48-26(12-13-32(45)56)38(62)50-29(17-33(46)57)39(63)52-30(20-69-68-19-25(44)36(60)49-28(40(64)53-35)16-23-8-10-24(55)11-9-23)43(67)54-14-6-7-31(54)41(65)51-27(15-21(2)3)37(61)47-18-34(58)59/h8-11,21-22,25-31,35,55H,5-7,12-20,44H2,1-4H3,(H2,45,56)(H2,46,57)(H,47,61)(H,48,66)(H,49,60)(H,50,62)(H,51,65)(H,52,63)(H,53,64)(H,58,59)/t22-,25-,26-,27-,28-,29-,30-,31-,35?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFBCSRNZYJJWNB-OMTOYRQASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)O)CC(=O)N)CCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)C1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)O)CC(=O)N)CCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H65N11O13S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1008.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N4,N4'-DI-1-Naphthalenyl-N4,N4'-DI-2-naphthalenyl-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B3028887.png)






![N-[(5-Chloro-2-hydroxyphenyl)phenylmethylene]-L-valine](/img/structure/B3028897.png)


![(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-4-methylpentanoic acid](/img/structure/B3028901.png)
